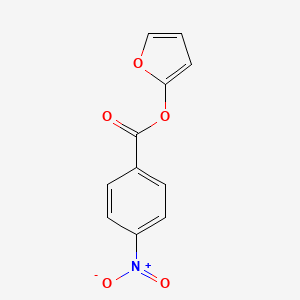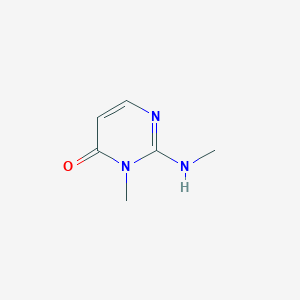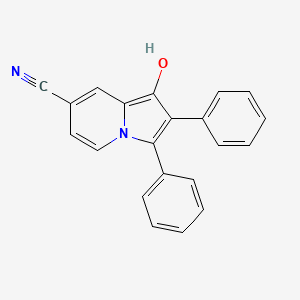
1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile is a complex organic compound with the molecular formula C21H14N2O. It belongs to the indolizine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with a hydroxy group, two phenyl groups, and a carbonitrile group attached to the indolizine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,3-diphenylacrylonitrile and hydroxylamine can lead to the formation of the desired indolizine compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.
Substitution: Halogenating agents or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-oxo-2,3-diphenylindolizine-7-carbonitrile.
Reduction: Formation of 1-hydroxy-2,3-diphenylindolizine-7-amine.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The hydroxy and carbonitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile can be compared with other indolizine derivatives:
1-Hydroxy-2,3-diphenylindolizine: Lacks the carbonitrile group, which may affect its reactivity and biological activity.
2,3-Diphenylindolizine-7-carbonitrile: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
1-Hydroxyindolizine-7-carbonitrile: Lacks the phenyl groups, which can affect its overall stability and reactivity.
The presence of both hydroxy and carbonitrile groups in this compound makes it unique, providing a balance of reactivity and stability that can be advantageous in various applications.
Properties
CAS No. |
86203-32-9 |
|---|---|
Molecular Formula |
C21H14N2O |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-hydroxy-2,3-diphenylindolizine-7-carbonitrile |
InChI |
InChI=1S/C21H14N2O/c22-14-15-11-12-23-18(13-15)21(24)19(16-7-3-1-4-8-16)20(23)17-9-5-2-6-10-17/h1-13,24H |
InChI Key |
IYOLBCISBMJFCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC(=CC3=C2O)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


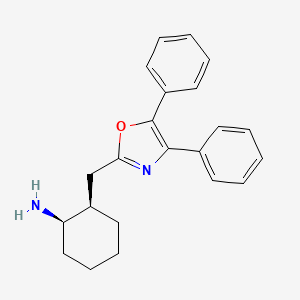
![6-isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B12918462.png)
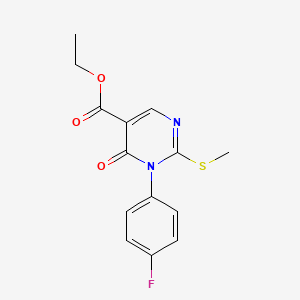
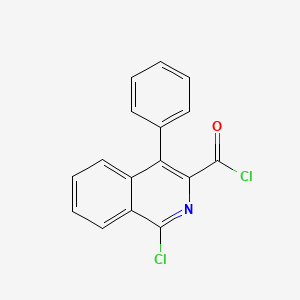
![(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918484.png)
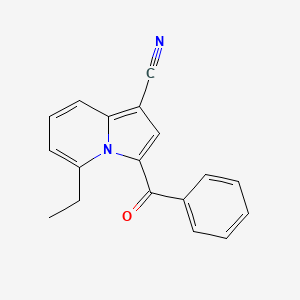
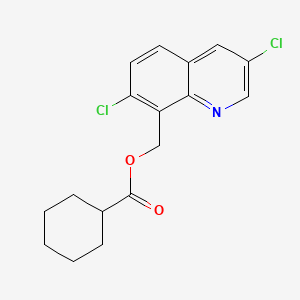
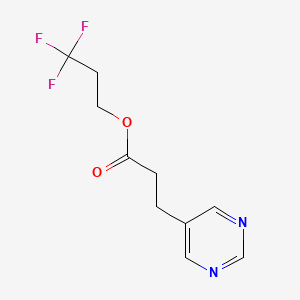
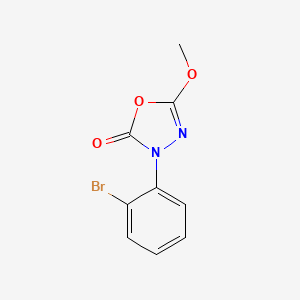
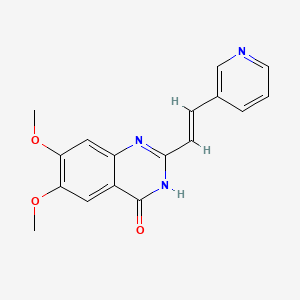
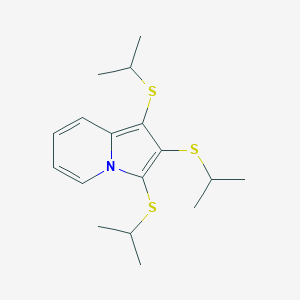
![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)
